beta-D-Apiose
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Overview
Description
Beta-D-apiose is a D-apiofuranose.
Scientific Research Applications
Enzymatic Synthesis and Characterization
- beta-D-Apiose plays a crucial role in enzymatic processes, particularly in the conversion of UDP-alpha-d-glucuronic acid to UDP-alpha-d-xylose and UDP-alpha-d-apiose by the bifunctional enzyme UDP-apiose/UDP-xylose synthase. This reaction is significant in plant biochemistry, where beta-D-Apiose is unstable and is converted to alpha-d-apio-furanosyl-1,2-cyclic phosphate and UMP. This was demonstrated using real-time nuclear magnetic resonance (NMR) spectroscopy (Guyett et al., 2009).
Role in Plant Cell Wall Structure
- The depletion of enzymes responsible for beta-D-Apiose synthesis, such as UDP-d-apiose/UDP-d-xylose synthases, results in significant structural changes in plant cell walls. This impacts the growth and cellular integrity of plants, leading to symptoms like growth arrest, cell death, and structural alterations in cell walls due to a deficiency in d-apiose (Ahn et al., 2006).
Functional Cloning and Characterization
- In Arabidopsis, beta-D-Apiose biosynthesis involves the conversion of UDP-d-glucuronate to UDP-d-apiose. The enzyme catalyzing this reaction also forms UDP-d-xylose. Functional cloning and characterization of the enzyme UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis provides insights into the mechanism of beta-D-Apiose formation in plants (Mølhøj et al., 2003).
Enzymatic Mechanism Studies
- Detailed studies on the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis help understand the complex biochemical processes involved in forming this unique sugar. This understanding is critical for insights into plant cell wall development and the role of beta-D-Apiose in these processes (Savino et al., 2019).
Biosynthesis Research
- Research on the biosynthesis of beta-D-Apiose in plants, particularly the methods to stabilize UDP-apiose for studies and applications, is important for understanding and manipulating apiosyltransferases involved in the biosynthesis of apiosylated sugar chains and glycosides (Fujimori et al., 2019).
properties
CAS RN |
36465-64-2 |
---|---|
Product Name |
beta-D-Apiose |
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4+,5+/m0/s1 |
InChI Key |
ASNHGEVAWNWCRQ-VPENINKCSA-N |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O)O)(CO)O |
SMILES |
C1C(C(C(O1)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)O)O)(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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